Chiral Purity and Optical Rotation: D-Phe-OMe vs. L-Phe-OMe
The D-enantiomer exhibits a specific optical rotation of -37.0° (c=2, EtOH), which is equal in magnitude but opposite in sign to its L-enantiomer counterpart, L-Phe-OMe hydrochloride, which has a specific rotation of +37° (c=2, C2H5OH) [1]. This clear and opposite chiral signature is essential for confirming stereochemical identity and purity.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | -37.0° (c=2, EtOH) |
| Comparator Or Baseline | L-Phe-OMe·HCl: +37° (c=2, C2H5OH) |
| Quantified Difference | Magnitude: 37°; Direction: Opposite sign |
| Conditions | Measured in ethanol solution |
Why This Matters
This opposite optical rotation provides a definitive, quantitative metric to verify enantiomeric purity and ensure the correct chiral building block is being used, which is non-negotiable for stereospecific synthesis.
- [1] D-Phenylalanine Methyl Ester Hydrochloride. (2025). Product Specification. TCI Chemicals. Product Number: P1725. View Source
